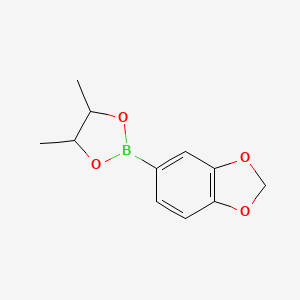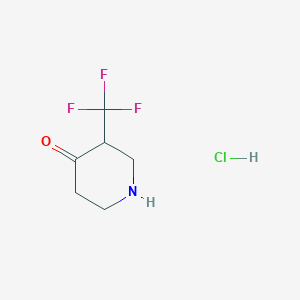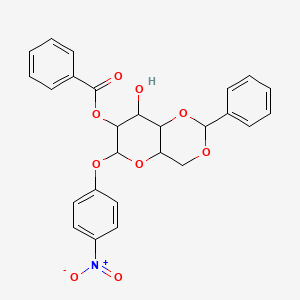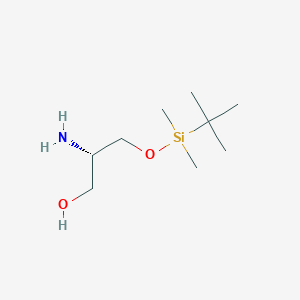
(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions
(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) are used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals
作用机制
The mechanism of action of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The TBDMS group is stable under basic conditions but can be selectively removed under acidic conditions or by using fluoride ions. This selective protection and deprotection mechanism allows for precise control over chemical reactions .
相似化合物的比较
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl ethers: More sterically hindered and provide greater protection but are more challenging to remove.
Uniqueness
(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL is unique due to its balance of stability and ease of removal. The TBDMS group provides sufficient protection for hydroxyl groups while being relatively easy to remove under specific conditions, making it a versatile protecting group in organic synthesis .
属性
分子式 |
C9H23NO2Si |
|---|---|
分子量 |
205.37 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3/t8-/m0/s1 |
InChI 键 |
LPLDCSWTBSTLOX-QMMMGPOBSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](CO)N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


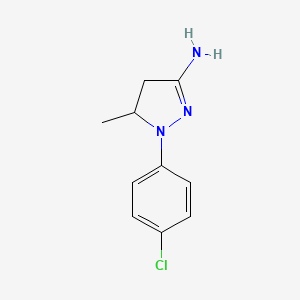
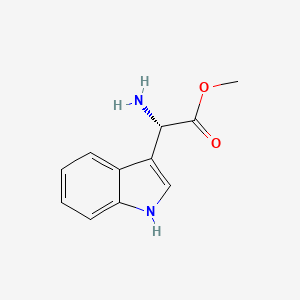
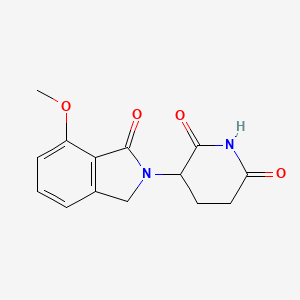
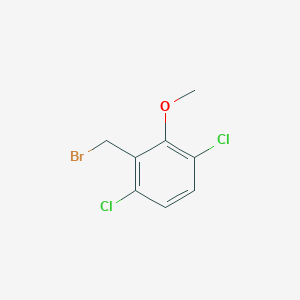

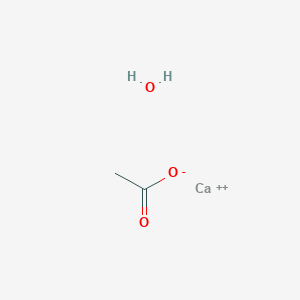
![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13899358.png)
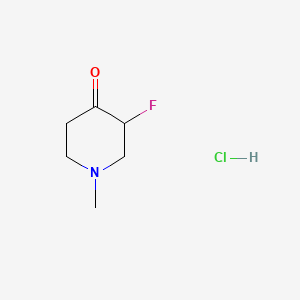

![Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13899382.png)
